Product packaging for GNF 5837(Cat. No.:)

GNF 5837

Cat. No.: B1263602
M. Wt: 535.5 g/mol
InChI Key: YYDUWLSETXNJJT-CIAFOILYSA-N
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Description

Neurotrophin-Trk Receptor Signaling in Cellular Homeostasis

The normal functioning of Trk receptors is initiated by the binding of their specific ligands, the neurotrophins. nih.gov Neurotrophins are a family of growth factors essential for the nervous system. wikipedia.org The primary neurotrophins include nerve growth factor (NGF), which preferentially binds to TrkA; brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4), which are specific for TrkB; and neurotrophin-3 (NT-3), which primarily binds to TrkC but can also activate other Trk receptors. creative-diagnostics.com

This binding event triggers the dimerization of Trk receptors, leading to their autophosphorylation and the activation of their intracellular kinase domains. nih.gov This activation, in turn, initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways. wikipedia.orgnih.gov These signaling cascades are fundamental for a variety of cellular processes, including neuronal survival, differentiation, proliferation, and synaptic plasticity. nih.govnih.gov

NeurotrophinPrimary ReceptorKey Cellular Functions
Nerve Growth Factor (NGF)TrkANeuronal survival and differentiation wikipedia.org
Brain-Derived Neurotrophic Factor (BDNF)TrkBSynaptic plasticity and neuronal survival taylorandfrancis.com
Neurotrophin-3 (NT-3)TrkCProprioceptive neuron survival creative-diagnostics.com
Neurotrophin-4 (NT-4)TrkBMotor neuron survival creative-diagnostics.com

Pathological Roles of Dysregulated Trk Signaling in Disease Pathogenesis

Dysregulation of the Trk signaling pathway has been implicated in the pathogenesis of various diseases. Overexpression, activating mutations, or chromosomal rearrangements leading to gene fusions of NTRK genes can result in constitutively active Trk receptors, driving oncogenesis in a wide range of tumors. nih.govwikipedia.org Such oncogenic fusions are found in various adult and pediatric cancers, making Trk signaling a significant target in oncology research. nih.gov

Beyond cancer, aberrant Trk signaling is also associated with neurological and inflammatory conditions. plos.org For instance, alterations in BDNF-TrkB signaling have been observed in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. frontiersin.orgoup.comresearchgate.net In Alzheimer's disease, for example, there is evidence of impaired TrkB signaling, which may contribute to neuronal dysfunction and memory deficits. oup.comresearchgate.net Dysregulated Trk signaling has also been linked to pain and inflammation. plos.org

Emergence of Trk Inhibitors as Preclinical Research Agents

The critical role of dysregulated Trk signaling in various diseases has spurred the development of inhibitors that can block the activity of these receptors. These Trk inhibitors have become invaluable tools in preclinical research, allowing scientists to probe the specific functions of Trk signaling in both normal physiology and disease states. nih.gov First-generation Trk inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have demonstrated significant efficacy in cancers driven by NTRK gene fusions. nih.gov However, the emergence of resistance, often through secondary mutations in the Trk kinase domain, has necessitated the development of next-generation inhibitors. mdpi.com These preclinical research agents are crucial for understanding resistance mechanisms and developing new therapeutic strategies. mdpi.com

Overview of GNF-5837 as a Pan-Trk Inhibitor in Academic Investigation

GNF-5837 is a potent and selective pan-Trk inhibitor, meaning it can block the activity of all three Trk receptors (TrkA, TrkB, and TrkC). nih.govmedchemexpress.comselleckchem.com It belongs to a class of oxindole-based inhibitors and is orally bioavailable. nih.govsigmaaldrich.com In preclinical studies, GNF-5837 has demonstrated the ability to inhibit the proliferation of cells that are dependent on Trk signaling. caymanchem.com

TargetGNF-5837 IC50 (nM)Reference
TrkA8 selleckchem.com
TrkB12 selleckchem.com
Tel-TrkA expressing Ba/F3 cells11 medchemexpress.com
Tel-TrkB expressing Ba/F3 cells9 medchemexpress.com
Tel-TrkC expressing Ba/F3 cells7 medchemexpress.com

IC50 values represent the concentration of an inhibitor required to block 50% of the target's activity.

The selectivity of GNF-5837 for Trk receptors over a wide range of other kinases makes it a valuable tool for specifically studying the biological consequences of Trk inhibition. caymanchem.comtocris.com Research has shown its effectiveness in suppressing tumor growth in animal models of cancer. nih.gov For example, in a mouse xenograft model using cells expressing TrkA and NGF, GNF-5837 induced significant tumor regression. nih.gov

Furthermore, investigations have explored the effects of GNF-5837 in other disease models. In studies on renal cell carcinoma, GNF-5837 was shown to inhibit cell proliferation, survival, and migration by suppressing the activation of TrkA and TrkB and their downstream signaling pathways, such as the ERK and AKT kinases. spandidos-publications.com It was also found to induce cell cycle arrest and apoptosis in these cancer cells. spandidos-publications.com More recent research has also suggested that GNF-5837 may have a role in attenuating acute liver injury by inhibiting oxidative stress. patsnap.com These findings highlight the utility of GNF-5837 as a research compound for elucidating the complex roles of Trk signaling in various pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H21F4N5O2 B1263602 GNF 5837

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H21F4N5O2

Molecular Weight

535.5 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12+

InChI Key

YYDUWLSETXNJJT-CIAFOILYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C\C5=CC=CN5)/C(=O)N4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Origin of Product

United States

Mechanism of Action of Gnf 5837 on Receptor Tyrosine Kinases

Pan-Trk Receptor Kinase Inhibition Profile

GNF-5837 exhibits a pan-Trk inhibitory profile, meaning it effectively targets all three members of the Trk receptor family. rndsystems.comtocris.combio-techne.com This broad-spectrum activity is a defining characteristic of its molecular function. The compound exerts its inhibitory effects by binding to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking the subsequent activation of intracellular signaling cascades. nih.gov

GNF-5837 is a potent inhibitor of the TrkA receptor. selleckchem.comspandidos-publications.com Research demonstrates that GNF-5837 effectively suppresses the proliferation of cells that are dependent on TrkA signaling. caymanchem.com Specifically, it has an IC50 of 8 nM for TrkA. selleckchem.com In cellular models expressing both TrkA and its ligand, nerve growth factor (NGF), GNF-5837 has been shown to inhibit cell growth with high potency. caymanchem.com

The inhibitory activity of GNF-5837 extends to the TrkB receptor, with a reported IC50 of 12 nM. selleckchem.comselleckchem.com It effectively blocks the proliferative signals in cells that rely on the activation of TrkB. rndsystems.comtocris.combio-techne.com This inhibition disrupts the signaling pathways typically initiated by brain-derived neurotrophic factor (BDNF), a ligand for TrkB.

GNF-5837 also demonstrates potent inhibition of TrkC. rsc.org In cellular assays using Ba/F3 cells engineered to be dependent on the Tel-TRKC fusion protein, GNF-5837 shows significant anti-proliferative activity with an IC50 of 0.042 μM. selleckchem.com

Table 1: Inhibitory Activity of GNF-5837 against Trk Receptors in Cellular Assays

Cell Line Expressing Fusion Protein IC50 (nM)
Tel-TrkA 11
Tel-TrkB 9
Tel-TrkC 7

This table displays the half-maximal inhibitory concentration (IC50) of GNF-5837 in Ba/F3 cells expressing constitutively active Trk fusion proteins. Data sourced from multiple providers. rndsystems.comtocris.combio-techne.comcaymanchem.com

A key attribute of GNF-5837 is its high selectivity for the Trk kinase family over other kinases. rndsystems.comtocris.combio-techne.com While it potently inhibits Trk receptors, it is significantly less effective against a broad range of other receptor and non-receptor tyrosine kinases. caymanchem.com For instance, its inhibitory concentrations for c-Kit and PDGFRβ are substantially higher, with IC50 values of 0.91 µM and 0.87 µM, respectively. rndsystems.comtocris.combio-techne.comcaymanchem.com This selectivity profile underscores its targeted mechanism of action.

Table 2: Selectivity Profile of GNF-5837 against Various Kinases

Kinase IC50 (µM)
TrkA 0.008
TrkB 0.012
TrkC (cellular) 0.042
c-Kit 0.91
PDGFRβ 0.87

This table compares the inhibitory potency of GNF-5837 against Trk family kinases and other selected kinases. rndsystems.comselleckchem.comtocris.combio-techne.comcaymanchem.com

Inhibition of TrkC Receptor Activity

Downstream Signal Transduction Pathway Modulation

By inhibiting the initial autophosphorylation of Trk receptors, GNF-5837 effectively curtails the activation of downstream signaling pathways that are critical for cell growth, survival, and proliferation. nih.govresearchgate.net

The PI3K-Akt-mTOR pathway is a major signaling cascade downstream of Trk receptors. nih.govbioscientifica.comdntb.gov.ua Activation of Trk receptors normally leads to the activation of this pathway, which promotes cell survival and growth. spandidos-publications.com GNF-5837 has been shown to cause the downregulation of the PI3K-Akt-mTOR signaling pathway. researchgate.netbioscientifica.comdntb.gov.ua Studies in renal cell carcinoma have demonstrated that GNF-5837 treatment leads to reduced phosphorylation levels of Akt, a key component of this cascade. spandidos-publications.com This disruption of the PI3K-Akt-mTOR pathway is a critical component of the anti-proliferative effects of GNF-5837. bioscientifica.comdntb.gov.ua

Impact on the Ras-Raf-Mitogen-Activated Protein Kinase (MEK)-Extracellular Signal-Regulated Kinase (ERK) Pathway

The compound GNF-5837 has been identified as an inhibitor of the Tropomyosin receptor kinase (Trk) family, and its mechanism of action extends to the modulation of critical downstream signaling cascades, including the Ras-Raf-Mitogen-Activated Protein Kinase (MEK)-Extracellular Signal-Regulated Kinase (ERK) pathway. medchemexpress.combioscientifica.comnih.govresearchgate.net The activation of Trk receptors by neurotrophins typically initiates a signaling cascade that involves the Ras/ERK pathway, which is crucial for cell proliferation and survival. nih.govresearchgate.net

Research has demonstrated that treatment with GNF-5837 leads to the downregulation of this pathway. medchemexpress.combioscientifica.comspandidos-publications.com In studies involving various cancer cell lines, the application of GNF-5837 resulted in a diminished phosphorylation state of ERK, a key component and downstream effector of the pathway. spandidos-publications.com This inhibitory effect on the Ras-Raf-MEK-ERK pathway is a significant component of the anti-proliferative effects observed with GNF-5837 treatment. researchgate.netspandidos-publications.com For instance, in renal cell carcinoma (RCC) cells, GNF-5837 treatment directly interrupted the phosphorylation and subsequent activation of ERK in a dose-dependent manner. spandidos-publications.com Similarly, in neuroendocrine tumor (NET) cells, GNF-5837 treatment also resulted in the downregulation of the Ras-Raf-MEK-ERK pathway, as evidenced by a decrease in the expression level of phosphorylated ERK (pErk). bioscientifica.com

Effects on Phospholipase C-gamma 1 (PLC-γ1) Transduction

The binding of neurotrophins to their corresponding Trk receptors is known to trigger the autophosphorylation of the kinase at several tyrosine residues within the intracellular domain. nih.govresearchgate.net This event initiates the recruitment and activation of various downstream signaling proteins, leading to the activation of multiple transduction pathways. One of these critical pathways is mediated by Phospholipase C-gamma 1 (PLC-γ1). nih.govresearchgate.net PLC-γ1 is an enzyme that, upon activation, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

Influence on Protein Phosphorylation Status (e.g., pTrkA, pTrkB, pERK, pAKT)

GNF-5837 exerts a significant influence on the phosphorylation status of several key proteins involved in oncogenic signaling pathways. As a pan-Trk inhibitor, its primary effect is on the phosphorylation of the Trk receptors themselves, which in turn affects the phosphorylation of downstream effector proteins. spandidos-publications.comrndsystems.comtocris.com

Specifically, treatment with GNF-5837 has been shown to decrease the phosphorylation of TrkA and TrkB in a dose-dependent manner in various cancer cell lines, including those from renal cell carcinoma and neuroendocrine tumors. bioscientifica.comspandidos-publications.com In HER2-positive breast cancer cell lines, GNF-5837 markedly reduced the levels of phosphorylated TrkA (p-TrkA) at the Tyr490 residue. nih.govresearchgate.net

The inhibitory action of GNF-5837 extends to key downstream signaling molecules. The phosphorylation of Akt (Protein Kinase B), a central node in the PI3K/AKT/mTOR pathway, is significantly diminished following treatment with GNF-5837. spandidos-publications.comnih.gov Studies in both HER2-positive breast cancer and renal cell carcinoma cells demonstrated a dose-dependent decrease in phosphorylated Akt (p-AKT at Ser473). spandidos-publications.comnih.govresearchgate.net

Furthermore, as noted in section 2.2.2, GNF-5837 effectively reduces the levels of phosphorylated ERK (p-ERK). spandidos-publications.com This inhibition of both the Akt and ERK pathways underscores the compound's ability to block multiple major signaling routes that are often dysregulated in cancer.

The table below summarizes the inhibitory effects of GNF-5837 on the phosphorylation of key signaling proteins in different cell lines.

Cell Line TypeProteinEffect of GNF-5837 Treatment
Renal Cell Carcinoma (786O, Caki-2)pTrkA, pTrkBDose-dependent decrease in phosphorylation. spandidos-publications.com
HER2-Positive Breast CancerpTrkA (Tyr490)Dose-dependent decrease in phosphorylation. nih.govresearchgate.net
Neuroendocrine Tumor (GOT1)pTrkADose-dependent dephosphorylation. bioscientifica.com
Renal Cell Carcinoma (786O, Caki-2)pAKTDose-dependent decrease in phosphorylation. spandidos-publications.com
HER2-Positive Breast CancerpAKT (Ser473)Dose-dependent decrease in phosphorylation. nih.govresearchgate.net
Renal Cell Carcinoma (786O, Caki-2)pERKDose-dependent decrease in phosphorylation. spandidos-publications.com
Neuroendocrine Tumor (GOT1)pERKDecreased expression. bioscientifica.com

GNF-5837 is a potent pan-Trk inhibitor with demonstrated antiproliferative effects in cellular assays. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for GNF-5837 against various cell lines expressing Trk fusion proteins.

Cell Line/TargetIC₅₀ Value
Ba/F3 cells with Tel-TrkC fusion7 nM rndsystems.comtocris.com
Ba/F3 cells with Tel-TrkB fusion9 nM rndsystems.comtocris.com
Ba/F3 cells with Tel-TrkA fusion11 nM rndsystems.comtocris.com
Rat Intestinal Epithelial (RIE) cells with TrkA & NGF17 nM caymanchem.com
Ba/F3 cells with TrkA & NGF42 nM caymanchem.com

Preclinical Efficacy Studies of Gnf 5837 in Disease Models

Oncological Research Applications

GNF-5837 has demonstrated significant anti-tumoral properties in in vitro studies involving specific types of cancer cell lines, particularly neuroendocrine tumors and renal cell carcinoma. bioscientifica.comspandidos-publications.comnih.gov The mechanism of action is primarily linked to the inhibition of the Trk signaling pathway, which plays a role in the pathogenesis of various tumors of both neural and non-neural origin. researchgate.netnih.gov

Studies on human neuroendocrine tumor (NET) cell lines have revealed that the efficacy of GNF-5837 is highly dependent on the expression of Trk receptors. bioscientifica.comnih.gov

The sensitivity of NET cells to GNF-5837 is directly correlated with their Trk receptor expression status. bioscientifica.comnih.gov In vitro experiments were conducted on the human ileal neuroendocrine tumor cell line GOT1, the pancreatic neuroendocrine tumor cell line BON1, and the bronchopulmonary carcinoid cell line NCI-H727. bioscientifica.comnih.govuni-muenchen.de

Western blot analysis revealed that GOT1 cells express significant levels of TrkA and slight levels of TrkC, but no TrkB. uni-muenchen.de In contrast, BON1 and NCI-H727 cell lines showed no detectable expression of TrkA, TrkB, or TrkC receptors. bioscientifica.comuni-muenchen.de Consequently, treatment with GNF-5837 resulted in a significant decrease in the viability of GOT1 cells, while the BON1 and NCI-H727 cell lines showed no response to the treatment, demonstrating a primary resistance linked to the absence of the drug's target. bioscientifica.comnih.govresearchgate.net This highlights that Trk receptor expression is a determinant of GNF-5837 sensitivity in these tumor cells. bioscientifica.comnih.gov

Table 1: GNF-5837 Sensitivity and Trk Receptor Expression in NET Cell Lines
Cell LineTumor OriginTrk Receptor ExpressionSensitivity to GNF-5837
GOT1Ileal CarcinoidPositive (TrkA, some TrkC) uni-muenchen.deSensitive bioscientifica.comnih.gov
BON1Pancreatic NeuroendocrineNegative bioscientifica.comuni-muenchen.deResistant bioscientifica.comnih.gov
NCI-H727Bronchopulmonary CarcinoidNegative bioscientifica.comuni-muenchen.deResistant bioscientifica.comnih.gov

In the TrkA-expressing GOT1 cell line, GNF-5837 was shown to decrease cell viability in a time- and dose-dependent manner. bioscientifica.comnih.gov The inhibitory effect reached a plateau at a concentration of 50 nM, where higher concentrations did not produce a greater reduction in cell survival. bioscientifica.com The calculated half-maximal inhibitory concentration (IC50) values demonstrate this dose-dependent effect over time. bioscientifica.com The inhibition of TrkA by GNF-5837 leads to the downregulation of critical signaling pathways, including PI3K-Akt-mTOR and Ras-Raf-MEK-ERK, which contributes to increased apoptotic cell death. bioscientifica.comnih.gov

Table 2: Inhibitory Concentrations (IC) of GNF-5837 on GOT1 Cell Viability
Incubation TimeIC20 (nM)IC50 (nM)
48h15.8 ± 3.1224.2 ± 16.5
96h14.0 ± 2.6101.4 ± 11.2
144h11.1 ± 1.936.5 ± 5.6

Data derived from a study on neuroendocrine tumor cells. bioscientifica.com

GNF-5837 has also been investigated for its therapeutic potential in renal cell carcinoma (RCC). spandidos-publications.comingentaconnect.com Studies using the renal carcinoma cell lines 786-O and Caki-2 have demonstrated the compound's inhibitory effects on tumor growth, survival, and migration. spandidos-publications.comspandidos-publications.comresearchgate.net

GNF-5837, an inhibitor of TrkA and TrkB, was found to suppress the viability of both 786-O and Caki-2 renal carcinoma cells in a concentration-dependent manner. spandidos-publications.comingentaconnect.comspandidos-publications.com After 48 hours of treatment, a 20 µM concentration of GNF-5837 reduced the viability of Caki-2 cells to approximately 57.1% and 786-O cells to about 48.2% compared to controls. spandidos-publications.com This reduction in cell viability is achieved through the induction of G0/G1-phase cell cycle arrest and apoptosis. spandidos-publications.comingentaconnect.comspandidos-publications.com The treatment led to decreased activity of TrkA and TrkB signaling, which was accompanied by reduced phosphorylation of downstream kinases such as AKT and ERK. spandidos-publications.comspandidos-publications.comresearchgate.net

Beyond its effects on cell proliferation, GNF-5837 has been shown to inhibit the migration of RCC cells. spandidos-publications.comingentaconnect.com Wound healing assays demonstrated that the compound impairs the migratory ability of these cancer cells. spandidos-publications.comresearchgate.net This effect is attributed to the impairment of Rac1 activity, a key regulator of cell motility. spandidos-publications.comingentaconnect.comresearchgate.net By impeding Rac1 activation, GNF-5837 contributes to the suppression of cell migration, a critical step in tumor metastasis. spandidos-publications.com

Investigations in Renal Cell Carcinoma Models

Influence on Anoikis Resistance in Metastatic Renal Cell Carcinoma

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Resistance to anoikis is a critical mechanism for the metastasis of various cancers, including metastatic renal cell carcinoma (mRCC). allenpress.com The Tropomyosin receptor kinase B (TrkB) has been implicated in promoting anoikis resistance in human cancers. allenpress.com

Studies have shown that anoikis-resistant renal cell carcinoma (RCC) cells exhibit an upregulation of TrkB expression. allenpress.com Silencing TrkB in these cells has been found to induce apoptosis, inhibit proliferation and invasion, and improve the efficacy of the multi-targeted tyrosine kinase inhibitor sorafenib. allenpress.com The pan-Trk inhibitor GNF-5837 has been shown to suppress the viability of renal carcinoma cells, such as 786-O and Caki-2, in a concentration-dependent manner. researchgate.netspandidos-publications.com This effect is achieved by decreasing the activity of TrkA and TrkB signaling pathways, leading to reduced phosphorylation of downstream effectors like AKT and ERK. spandidos-publications.com Furthermore, GNF-5837 induces G0/G1-phase cell cycle arrest and apoptosis. spandidos-publications.com It also inhibits the migration of RCC cells. spandidos-publications.com

Evaluation in Other Preclinical Cancer Models

The preclinical efficacy of GNF-5837 has been evaluated in several other cancer models, as detailed below.

Small Cell Lung Cancer

In small cell lung cancer (SCLC), the co-expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB is associated with a poor prognosis. The BDNF-TrkB signaling pathway promotes the migration of SCLC cells. The pan-Trk inhibitor GNF-5837 has been shown to attenuate the effects of BDNF on AKT and ERK signaling pathways in TrkB-overexpressing SCLC cells. It also inhibits the proliferation of these cells in the presence of BDNF, suggesting that TrkB is a potential therapeutic target in SCLC.

Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted therapy options. nih.govnih.gov Research has explored the potential of targeting pathways like the one involving TrkA. In a study, albumin nanoparticles loaded with GNF-5837 demonstrated enhanced cell mortality in breast cancer cells compared to the free form of the drug. This suggests a potential delivery mechanism to improve the efficacy of Trk inhibition in this cancer type.

Pancreatic Cancer

High expression of TRK receptors in pancreatic cancer is correlated with tumor progression, perineural invasion, and metastasis. nih.gov While specific studies on GNF-5837's direct efficacy in pancreatic cancer models are detailed, the known role of TRK receptors in this disease suggests that inhibitors like GNF-5837 could have therapeutic potential. nih.gov One study noted that the pulmonary carcinoid cell line NCI-H727 and the pancreatic neuroendocrine tumor cell line BON1 did not show any growth inhibition in response to GNF-5837. bioscientifica.com

In vivo Tumor Growth Inhibition in Rodent Xenograft Models

The in vivo efficacy of GNF-5837 has been demonstrated in rodent xenograft models, particularly those expressing TrkA and its ligand, nerve growth factor (NGF).

Effects in Mouse Xenograft Models Expressing TrkA and Nerve Growth Factor (NGF)

GNF-5837, an orally bioavailable pan-TRK inhibitor, has shown significant tumor growth inhibition in a mouse xenograft model using RIE cells engineered to express both TrkA and NGF. nih.govresearchgate.netnih.gov This demonstrates the compound's ability to effectively target the TrkA pathway in a living organism, leading to a reduction in tumor size. selleckchem.commedchemexpress.com

Table 1: Summary of GNF-5837 Preclinical Efficacy

Cancer Model Key Findings Citations
Metastatic Renal Cell Carcinoma Suppresses cell viability, induces apoptosis and cell cycle arrest, inhibits migration. researchgate.netspandidos-publications.comspandidos-publications.com
Small Cell Lung Cancer Attenuates BDNF-induced signaling and inhibits proliferation in TrkB-overexpressing cells.
Triple-Negative Breast Cancer Albumin nanoparticle formulation enhances cell mortality.
Pancreatic Cancer No growth inhibition observed in BON1 pancreatic neuroendocrine tumor cells. bioscientifica.com
Mouse Xenograft (TrkA/NGF) Significant tumor growth inhibition. nih.govresearchgate.netnih.govselleckchem.commedchemexpress.com

Table 2: Compounds Mentioned

Compound Name
GNF-5837
Sorafenib
Erlotinib
Cetuximab
Paclitaxel
Curcumin
Cisplatin
Observed Tumor Growth Inhibition and Regression

GNF-5837 has demonstrated significant efficacy in preclinical cancer models, particularly in studies involving tumor xenografts. In a mouse xenograft model using rat intestinal epithelial (RIE) cells engineered to express both Tropomyosin receptor kinase A (TrkA) and nerve growth factor (NGF), oral administration of GNF-5837 led to notable tumor growth inhibition. researchgate.netresearchgate.net

At a dose of 25 mg/kg administered once daily for 10 days, GNF-5837 resulted in partial inhibition of tumor growth. researchgate.net More substantial effects were observed at higher doses, where the compound induced significant tumor regression. researchgate.netnih.gov Specifically, after a 10-day treatment period, impressive tumor regression of 72% was recorded at a 50 mg/kg dose, and complete (100%) tumor regression was achieved at a 100 mg/kg dose. researchgate.netresearcher.life These findings underscore the potent anti-tumor activity of GNF-5837 in preclinical settings. researchgate.netnih.gov

Further studies have explored its effects on various cancer cell lines. In models of renal cell carcinoma (RCC), GNF-5837 suppressed the viability of 786-O and Caki-2 cells in a concentration-dependent manner. researcher.life This was associated with the inhibition of TrkA and TrkB signaling pathways and their downstream effectors. researcher.lifepatsnap.com

Efficacy of GNF-5837 in Rie-TRKAmNGF Xenograft Model

Dosage (mg/kg/day) Treatment Duration Outcome
25 10 days Partial tumor growth inhibition
50 10 days 72% tumor regression
100 10 days 100% tumor regression

Non-Oncological Research Applications

Attenuation of Acute Liver Injury

Recent research has identified GNF-5837 as a promising agent for mitigating acute liver injury. nih.govresearcher.liferesearchgate.net Studies indicate that its protective effects are not primarily linked to its known function as a Trk inhibitor but rather to its ability to counteract oxidative stress. researchgate.netresearchgate.net

GNF-5837 has been identified as an effective oxygen radical scavenger. researchgate.netnih.govresearchgate.net Its mechanism involves reducing the generation of reactive oxygen species (ROS) and alleviating oxidative stress. researchgate.netresearchgate.netauajournals.org The compound works by capturing excessive oxidative free radicals that are produced during cell death processes. researchgate.netresearcher.liferesearchgate.net This action suggests a potential therapeutic application for conditions driven by imbalances in intracellular oxidative stress levels. nih.gov

A key finding in the context of liver injury is the ability of GNF-5837 to inhibit multiple pathways of programmed cell death. researchgate.netresearcher.liferesearchgate.net By mitigating oxidative stress, GNF-5837 effectively blocks apoptosis, pyroptosis, and ferroptosis. researchgate.netresearchgate.netauajournals.org In animal models, this compound was shown to effectively alleviate Concanavalin A-induced acute liver injury by preventing these various forms of cell death. researchgate.netnih.govresearchgate.net This multi-faceted inhibition of cell death pathways highlights its potential as a therapeutic agent for acute liver injury. researcher.liferesearchgate.net

Role as an Oxygen Radical Scavenger

Modulation of Lower Urinary Tract Symptoms

GNF-5837 has also been investigated for its potential to treat lower urinary tract symptoms (LUTS), particularly those associated with bladder overactivity.

In rodent models of prostatic inflammation (PI), a condition linked to LUTS and bladder overactivity, GNF-5837 treatment has shown positive outcomes. researchgate.netresearchgate.netnih.gov Studies in both rat and mouse models of PI demonstrated that GNF-5837 administration improved bladder overactivity. researchgate.netresearchgate.netresearcher.liferesearchgate.net The mechanism is thought to involve the inhibition of Trk receptors, which reduces bladder hypersensitivity and inflammatory responses in the prostate. researchgate.netresearchgate.netnih.gov Furthermore, treatment with GNF-5837 was associated with a decrease in the overexpression of Trk and TRPV1 receptors in sensory pathways. researchgate.netnih.gov In mice with spinal cord injury, GNF-5837 treatment was also found to significantly reduce non-voiding contractions.

Effects on Prostate Inflammatory Responses

Research in rodent models of non-bacterial prostatic inflammation (PI) has demonstrated the potential of GNF-5837 to alleviate inflammatory responses and associated symptoms. researchgate.net In a rat model where prostatic inflammation was induced, treatment with GNF-5837 effectively mitigated the induced changes. researchgate.net The compound was shown to reduce not only the inflammatory responses within the prostate itself but also the associated bladder hypersensitivity. researchgate.net

The therapeutic effects are linked to its role as a Tropomyosin receptor kinase (Trk) inhibitor. researchgate.net The study observed that GNF-5837 treatment led to a decrease in the messenger RNA (mRNA) expression of TrkA, TrkB, TrkC, and the Transient Receptor Potential Vanilloid 1 (TRPV1) in the L6-S1 dorsal root ganglia, which are crucial components of sensory pathways. researchgate.net Similar efficacy was noted in a mouse model of prostatic inflammation, where GNF-5837 administration also improved bladder overactivity. researchgate.net These findings suggest that the inhibition of Trk receptors by GNF-5837 can effectively target both the local inflammation in the prostate and the associated neurological hypersensitivity. researchgate.net

Table 1: Summary of GNF-5837 Effects in a Rodent Model of Prostatic Inflammation

Parameter Effect of GNF-5837 Treatment Associated Molecular Changes Source
Prostatic InflammationReduction in inflammatory responses- researchgate.net
Bladder FunctionAmelioration of bladder overactivity/hypersensitivity- researchgate.net
Gene ExpressionReduced mRNA levels in Dorsal Root Ganglia↓ TrkA, ↓ TrkB, ↓ TrkC, ↓ TRPV1 researchgate.net

Influence on Senescence-Associated Markers in Tissue Models

GNF-5837 has been investigated for its effects on cellular senescence, a process characterized by cell cycle arrest and a pro-inflammatory secretory phenotype. researchgate.net Studies using a mouse model of aging have shown that GNF-5837 can reduce senescence-associated markers in various peripheral tissues. researchgate.net Specifically, treatment with the compound led to a decrease in the percentage of p16-positive cells in the kidney, lung, and liver. researchgate.netscribd.com The p16 protein is a well-established biomarker for senescent cells. While treatment with GNF-5837 showed a trend toward reducing the elevated serum levels of the senescence-associated marker GDF15 in aged mice, this effect did not achieve statistical significance. scribd.com

Further research in the context of intervertebral disc degeneration (IVDD) has provided additional insight into the mechanisms of GNF-5837. nih.govresearchgate.net In cellular models of both natural and induced aging of human nucleus pulposus (NP) cells, GNF-5837 treatment led to the downregulation of key senescence markers, including p53, p21, and p16, as well as the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov The study identified that these effects were mediated by the upregulation of glutathione (B108866) peroxidase 7 (GPX7). nih.govresearchgate.net These findings highlight the potential of GNF-5837 to counteract aging-associated cellular phenotypes in different tissue contexts. nih.gov

Table 2: Effects of GNF-5837 on Senescence Markers in Various Tissue Models

Model System Tissue/Cell Type Senescence Markers Investigated Observed Effect of GNF-5837 Source
Aged Mouse ModelKidney, Lung, Liverp16-positive cellsDecreased percentage researchgate.netscribd.com
Aged Mouse ModelSerumGDF15Trend towards reduction (not significant) scribd.com
Cellular IVDD ModelNucleus Pulposus (NP) Cellsp53, p21, p16Downregulated expression nih.gov
Cellular IVDD ModelNucleus Pulposus (NP) CellsInterleukin-6 (IL-6)Downregulated expression nih.gov

Modulation of Specific Cellular Processes by Gnf 5837

Regulation of Cell Growth and Survival Dynamics

GNF-5837 exerts a notable inhibitory effect on the growth and survival of cancer cells by targeting the Trk signaling pathway. spandidos-publications.com This pathway, crucial for neuronal development, is also implicated in the progression of various malignancies. spandidos-publications.com

Research has shown that GNF-5837 effectively reduces the viability of cancer cells in a manner that is dependent on both the dose and the duration of treatment. bioscientifica.com For instance, in renal cell carcinoma (RCC) cell lines, such as 786-O and Caki-2, treatment with GNF-5837 led to a significant, dose-dependent decrease in cell viability. spandidos-publications.com Similarly, in HER2-positive breast cancer cell lines, GNF-5837 reduced cell viability in a dose-dependent fashion. mdpi.com The compound has also shown antiproliferative effects in neuroendocrine tumor (NET) cells expressing the TrkA receptor. bioscientifica.com

The mechanism underlying this growth inhibition involves the suppression of key downstream signaling pathways. GNF-5837 treatment has been observed to decrease the phosphorylation of TrkA and TrkB, which in turn inhibits the activation of the PI3K/AKT and MAPK/ERK signaling pathways. spandidos-publications.comnih.gov These pathways are pivotal in regulating cell growth, survival, and differentiation. nih.gov By downregulating these pathways, GNF-5837 effectively curtails the proliferative signals within cancer cells. bioscientifica.com Furthermore, the compound has been shown to downregulate the expression of proteins such as c-Myc and survivin, which are critical for cell proliferation and survival. spandidos-publications.comspandidos-publications.com

Table 1: Effect of GNF-5837 on Cell Viability in Different Cancer Cell Lines

Cell LineCancer TypeKey FindingsReference
786-O and Caki-2Renal Cell CarcinomaDose-dependent decrease in cell viability. At 20 µM, viability decreased to approximately 57.1% in Caki-2 and 48.2% in 786-O cells after 48 hours. spandidos-publications.com
GOT1Neuroendocrine TumorTime- and dose-dependent decrease in cell viability. medchemexpress.combioscientifica.com
SK-BR-3, BT-474, MDA-MB-453, JIMT-1HER2-Positive Breast CancerDose-dependent reduction in cell viability with IC50 values of 2.59 µM, 4.66 µM, 4.69 µM, and 15.31 µM, respectively. mdpi.com

Inhibition of Cell Migration and Invasion Phenotypes

GNF-5837 has been shown to effectively inhibit the migration and invasion of cancer cells, which are key processes in metastasis. spandidos-publications.comnih.gov In renal cell carcinoma (RCC) cells, GNF-5837 treatment was found to suppress their migratory ability. spandidos-publications.com This effect is attributed to the impairment of Rac1 activity, a key regulator of cell motility. spandidos-publications.com

In breast cancer cells, albumin hybrid nanoparticles loaded with GNF-5837 dramatically suppressed both migration and invasion activities, with the nanoparticle formulation showing more prominent effects than the drug alone. nih.gov Similarly, in small cell lung cancer (SCLC) cells overexpressing TrkB, the presence of its ligand, brain-derived neurotrophic factor (BDNF), promoted cell migration, and this effect was attenuated by GNF-5837. Furthermore, in colorectal cancer cells, GNF-5837 inhibited cell migration and invasion by targeting the NGF/TrkA axis, which in turn affects the expression of NGAL and the activity of matrix metalloproteinases (MMPs). mmbio.cn

Induction of Programmed Cell Death (Apoptosis)

GNF-5837 has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types. medchemexpress.comspandidos-publications.com In renal cell carcinoma (RCC) cells, treatment with GNF-5837 led to an increase in the apoptotic cell population. spandidos-publications.com Specifically, after 48 hours of incubation with 20 µM GNF-5837, the percentage of apoptotic cells increased to 20.6% in 786-O cells and 15.5% in Caki-2 cells. spandidos-publications.com

In neuroendocrine tumor (NET) cells (GOT1 cell line), GNF-5837 treatment also resulted in increased apoptotic cell death. medchemexpress.commedchemexpress.combioscientifica.com This pro-apoptotic effect is a key mechanism through which GNF-5837 exerts its anti-tumor activity. nih.gov The induction of apoptosis by GNF-5837 is linked to its ability to inhibit Trk signaling, which is known to promote cell survival. aging-us.comresearchgate.net By blocking this survival signal, GNF-5837 tips the balance towards cell death. Recent studies also suggest that GNF-5837 can inhibit other forms of cell death, such as pyroptosis and ferroptosis, by reducing oxidative stress. patsnap.com

Table 2: Induction of Apoptosis by GNF-5837 in Cancer Cell Lines

Cell LineCancer TypeTreatment ConditionsApoptotic Cell PopulationReference
786-ORenal Cell Carcinoma20 µM GNF-5837 for 48h20.6 ± 2.1% spandidos-publications.com
Caki-2Renal Cell Carcinoma20 µM GNF-5837 for 48h15.5 ± 2.9% spandidos-publications.com
GOT1Neuroendocrine Tumor500 nM GNF-5837 for 144hIncreased apoptotic cell death medchemexpress.commedchemexpress.com

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 and G1 Phases)

GNF-5837 has been shown to induce cell cycle arrest, primarily in the G0/G1 and G1 phases, in various cancer cell lines. medchemexpress.comspandidos-publications.comspandidos-publications.com This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

In renal cell carcinoma (RCC) cells, treatment with 20 µM GNF-5837 for 48 hours resulted in a significant decrease in the S phase cell population and an induction of cell cycle arrest in the G0/G1 phase. spandidos-publications.com This was accompanied by an upregulation of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor. spandidos-publications.comspandidos-publications.com Similarly, in neuroendocrine tumor cells (GOT1), treatment with GNF-5837 at concentrations ranging from 5 to 500 nM for 72 hours induced G1 phase cell cycle arrest. medchemexpress.commedchemexpress.com This effect on the cell cycle is a direct consequence of the inhibition of Trk signaling and the subsequent downregulation of pathways that promote cell cycle progression. aging-us.comresearchgate.net In another study, a derivative of GNF-5837 was found to induce G0/G1 arrest by inhibiting cyclin D1. researchgate.net

Table 3: Cell Cycle Arrest Induced by GNF-5837

Cell LineCancer TypeTreatment ConditionsPhase of Cell Cycle ArrestKey Molecular ChangesReference
786-O and Caki-2Renal Cell Carcinoma20 µM GNF-5837 for 48hG0/G1Upregulation of p21 spandidos-publications.com
GOT1Neuroendocrine Tumor5-500 nM GNF-5837 for 72hG1Downregulation of cell cycle components medchemexpress.commedchemexpress.combioscientifica.com

Investigation of Gnf 5837 in Oxidative Stress and Cell Death Pathways

Characterization as an Oxygen Radical Scavenger

GNF-5837 has been identified as a potent oxygen radical scavenger. patsnap.comnih.govresearchgate.net Its chemical structure enables it to capture excessive oxidative free radicals, thereby neutralizing their damaging effects within a cellular environment. researcher.life This scavenging activity is a key component of its mechanism of action in alleviating conditions such as acute liver injury. nih.govresearcher.life Studies have highlighted that GNF-5837 possesses significant peroxide removal effects, which positions it as a potential therapeutic agent for conditions rooted in imbalances of intracellular oxidative stress. patsnap.comresearchgate.netresearchgate.net The ability to directly interdict radicals is a fundamental aspect of its function. researchgate.net

Differential Inhibition of Apoptotic, Pyroptotic, and Ferroptotic Cell Death Mechanisms

GNF-5837 exhibits a remarkable ability to differentially inhibit multiple, distinct cell death pathways, including apoptosis, pyroptosis, and ferroptosis. patsnap.comnih.gov This broad-spectrum inhibitory action is primarily linked to its capacity to control oxidative stress, a common upstream trigger for these pathways. researcher.life

In the context of acute liver injury, GNF-5837 has been shown to attenuate the severity of the condition by simultaneously inhibiting apoptosis, pyroptosis, and ferroptosis. nih.govresearchgate.netresearcher.life However, its effect on apoptosis can be context-dependent. While it inhibits apoptosis in toxin-induced injury models, in certain cancer cell lines, GNF-5837 has been observed to induce apoptosis and cause G1 cell cycle arrest, highlighting its differential activity based on the cellular context. medchemexpress.comspandidos-publications.comnih.gov

The anti-ferroptotic properties of GNF-5837 are particularly noteworthy. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. researchgate.netresearchgate.net Research has shown that GNF-5837 effectively protects against ferroptosis induced by compounds like erastin (B1684096) and RSL3. researchgate.net Its protective action includes preventing lipid peroxidation, a key event in the ferroptotic cascade. researchgate.net

Below are data tables summarizing the research findings on GNF-5837's effects on cell viability and lipid peroxidation in the context of ferroptosis.

Table 1: Effect of GNF-5837 on Cell Viability in Response to Ferroptosis Inducers

Cell Line Inducer Effect of GNF-5837 Finding Source(s)
N27, HT-22, HT-1080 Erastin Protective Significantly increased cell survival relative to untreated controls. researchgate.net
N27, HT-22, HT-1080 RSL3 Protective Significantly increased cell survival relative to untreated controls. researchgate.net
N27 FINO2 Protective Provided significant protection against toxicity. researchgate.net

Table 2: Effect of GNF-5837 on Lipid Peroxidation

Assay Inducer(s) Effect of GNF-5837 Finding Source(s)
C11 BODIPY Assay Erastin, BSO, RSL3 Inhibitory Significantly protected against lipid peroxidation in N27 cells. researchgate.net

Resistance Mechanisms and Combination Strategies with Gnf 5837

Characterization of Intrinsic Resistance to GNF-5837

Intrinsic resistance to GNF-5837 is fundamentally linked to the expression levels of its molecular targets, the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). bioscientifica.comnih.gov In vitro studies have demonstrated that the sensitivity of cancer cell lines to GNF-5837 is directly determined by the presence of Trk receptors. bioscientifica.comnih.govresearchgate.net

For instance, in a study involving human neuroendocrine tumor (NET) cell lines, the ileal NET cell line GOT1, which expresses significant levels of TrkA, showed a dose- and time-dependent decrease in cell viability upon treatment with GNF-5837. bioscientifica.com Conversely, the pancreatic NET cell line BON1 and the bronchopulmonary NET cell line NCI-H727, which lack detectable expression of TrkA, TrkB, or TrkC, exhibited no response to the drug. bioscientifica.com This primary resistance was confirmed by Western blot analysis, which failed to detect any Trk receptor proteins in the BON1 and NCI-H727 cells. bioscientifica.com

This highlights a critical prerequisite for GNF-5837 efficacy: the presence of its target receptors. Therefore, tumors lacking Trk expression are intrinsically resistant to GNF-5837 monotherapy.

Strategies for Overcoming Preclinical Resistance

To counteract resistance and broaden the therapeutic utility of GNF-5837, several preclinical strategies are being explored. A primary approach involves the use of combination therapies to target parallel or downstream signaling pathways that may compensate for Trk inhibition or be essential for tumor survival. The rationale is to create a multi-pronged attack that is more difficult for cancer cells to evade.

Synergistic Effects in Combination Therapies

Co-treatment with mTORC1 Inhibitors (e.g., Everolimus)

A promising strategy to enhance the anti-tumor effects of GNF-5837 is its combination with mTORC1 inhibitors, such as everolimus (B549166). bioscientifica.comnih.govresearchgate.net In the Trk-expressing GOT1 neuroendocrine tumor cells, the combination of GNF-5837 and everolimus resulted in a significantly greater inhibition of cell viability compared to either agent alone. bioscientifica.com This synergistic effect suggests that dual targeting of the Trk and mTORC1 pathways can be a more effective therapeutic approach. bioscientifica.comnih.govresearchgate.net

The molecular basis for this synergy lies in the cooperative downregulation of critical signaling pathways. GNF-5837 inhibits the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways, which are downstream of Trk receptors. bioscientifica.comnih.govresearchgate.net Everolimus, as an mTORC1 inhibitor, directly targets a key component of the PI3K-Akt-mTOR pathway. bioscientifica.com The combined treatment leads to a more profound and sustained blockade of these pro-survival and proliferative signals. bioscientifica.com

Combination with Other Kinase Inhibitors (e.g., Sunitinib (B231) in RCC)

In the context of renal cell carcinoma (RCC), combining GNF-5837 with the multi-targeted tyrosine kinase inhibitor sunitinib has shown promise in preclinical models. spandidos-publications.com Sunitinib is a standard treatment for metastatic RCC, but resistance often develops. nih.gov Research has indicated that GNF-5837 can enhance the cytotoxic effects of sunitinib in RCC cells. spandidos-publications.com

A study on RCC cell lines 786O and Caki-2 demonstrated that co-treatment with GNF-5837 and sunitinib significantly increased apoptosis compared to either drug used alone. spandidos-publications.com For example, in 786O cells, the combination treatment led to apoptosis in 60% of cells, a substantial increase from the 13.9% and 31% observed with GNF-5837 and sunitinib monotherapies, respectively. spandidos-publications.com

Molecular Basis of Enhanced Anti-Proliferative and Cytotoxic Effects

The enhanced efficacy of GNF-5837 in combination therapies stems from the simultaneous disruption of multiple, often interconnected, signaling cascades crucial for cancer cell survival and proliferation. bioscientifica.comspandidos-publications.com

With mTORC1 Inhibitors: The combination of GNF-5837 and everolimus leads to a cooperative downregulation of both the PI3K-Akt-mTOR and the Ras-Raf-MEK-ERK pathways. bioscientifica.comresearchgate.net This dual blockade prevents the cell from compensating through alternative signaling routes. Furthermore, this combination has been shown to enhance the downregulation of cell cycle components, such as Cyclin D3, further impeding cell proliferation. bioscientifica.com

With Sunitinib: The synergy between GNF-5837 and sunitinib in RCC appears to be mediated through the inhibition of ERK kinase. spandidos-publications.com While GNF-5837 suppresses TrkA and TrkB signaling, leading to reduced phosphorylation of AKT and ERK, sunitinib also effectively reduces the activity of these kinases. spandidos-publications.com The combined treatment results in a more potent inhibition of these critical downstream pathways. spandidos-publications.com This is evidenced by increased cleavage of PARP-1, a marker of apoptosis, in cells treated with the combination. spandidos-publications.com

These findings underscore the potential of rationally designed combination therapies to overcome resistance and improve the therapeutic index of GNF-5837.

Cell LineDrug(s)EffectKey Findings
GOT1 GNF-5837Decreased cell viabilityDose- and time-dependent decrease. bioscientifica.com
BON1 GNF-5837No effect on cell viabilityLack of Trk receptor expression. bioscientifica.com
NCI-H727 GNF-5837No effect on cell viabilityLack of Trk receptor expression. bioscientifica.com
GOT1 GNF-5837 + EverolimusEnhanced inhibition of cell viabilityCooperative downregulation of PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways. bioscientifica.com
786O GNF-5837 + SunitinibEnhanced apoptosisIncreased PARP-1 cleavage. spandidos-publications.com
Caki-2 GNF-5837 + SunitinibEnhanced apoptosisIncreased PARP-1 cleavage. spandidos-publications.com

Gnf 5837 As a Research Tool in Trk Biology

Utility for Elucidating Trk-Dependent Cellular and Physiological Processes

GNF-5837's ability to selectively inhibit Trk signaling has made it an invaluable asset in deciphering the downstream effects of Trk activation. The Trk family of receptors, comprising TrkA, TrkB, and TrkC, and their neurotrophin ligands are crucial for the development and maintenance of the nervous system. nih.gov Their signaling cascades, primarily through the RAS/ERK, PI3K/AKT, and PLC-γ1 pathways, govern fundamental cellular processes such as proliferation, survival, and differentiation. nih.gov

The application of GNF-5837 in various cell-based assays has provided concrete evidence of its utility. For instance, in Ba/F3 cells engineered to be dependent on Trk signaling, GNF-5837 demonstrated potent antiproliferative effects. selleckchem.commedchemexpress.com This inhibitory action is not limited to engineered cell lines. In studies involving HER2-positive breast cancer cell lines, which show an overexpression of TrkA, GNF-5837 reduced cell viability in a dose-dependent manner. mdpi.com This effect was linked to the decreased phosphorylation of TrkA and the downstream signaling molecule AKT. mdpi.comresearchgate.net

Similarly, in renal cell carcinoma (RCC) cells, GNF-5837 suppressed the activation of both TrkA and TrkB, leading to the inhibition of the crucial downstream ERK and AKT signaling pathways. spandidos-publications.com This resulted in G0/G1-phase cell cycle arrest and apoptosis. spandidos-publications.com Furthermore, in small cell lung cancer (SCLC) cells overexpressing TrkB, GNF-5837 attenuated the pro-migratory effects of its ligand, brain-derived neurotrophic factor (BDNF), and inhibited cell proliferation. nih.gov The compound also demonstrated efficacy in reducing the viability of cervical cancer cells by inhibiting the ERK1/2 pathway. nih.gov

These findings highlight the broad utility of GNF-5837 in studying a range of Trk-dependent processes across different cancer types. Its ability to selectively block these pathways allows researchers to isolate and study the specific contributions of Trk signaling to cell growth, survival, and migration.

Application in Investigating Neurotrophin-Trk Receptor Interactions

The interaction between neurotrophins and their respective Trk receptors is a fundamental aspect of neuronal and cancer biology. medchemexpress.com GNF-5837 serves as a critical tool to probe the consequences of disrupting this interaction. Neurotrophins like nerve growth factor (NGF), BDNF, and neurotrophin-3 (NT-3) bind to the extracellular domains of TrkA, TrkB, and TrkC respectively, triggering receptor dimerization and autophosphorylation, which initiates downstream signaling. nih.govscbt.com

By inhibiting the kinase activity of the Trk receptors, GNF-5837 effectively blocks the signal transduction that would normally follow neurotrophin binding. This allows researchers to study the cellular and physiological outcomes that are specifically dependent on this ligand-receptor interaction. For example, in a mouse xenograft model using Rie cells that express both TrkA and its ligand NGF, treatment with GNF-5837 led to significant tumor growth inhibition. selleckchem.com This demonstrates the compound's ability to interrupt the NGF-TrkA signaling axis in a cancer context.

Furthermore, studies on small cell lung cancer have shown that BDNF promotes the migration of TrkB-overexpressing cells, an effect that is attenuated by GNF-5837. nih.gov This highlights the inhibitor's utility in dissecting the specific roles of the BDNF-TrkB pathway in cancer progression. The compound's ability to counteract the effects of neurotrophin stimulation provides a powerful method for confirming that a particular cellular response is indeed mediated by Trk receptor activation.

Contributions to Understanding Oncogenic Trk Activation Mechanisms (e.g., Gene Fusions, Overexpression)

Oncogenic activation of Trk receptors can occur through various mechanisms, including gene fusions, overexpression, and point mutations. nih.gov GNF-5837 has been instrumental in studying cancers driven by these aberrant Trk activation mechanisms.

Gene Fusions: One of the most well-documented mechanisms of oncogenic Trk activation is through chromosomal rearrangements that result in gene fusions. windows.net These fusion proteins, such as those involving the NTRK genes (which code for Trk receptors) and partners like TPM3 or TEL, lead to constitutively active, ligand-independent kinase signaling. nih.govmdpi.com This drives uncontrolled cell proliferation and tumor growth. windows.net

GNF-5837 has shown potent inhibitory activity against cells driven by such fusion proteins. In Ba/F3 cellular assays, the compound displayed significant antiproliferative effects in cells containing Tel-TrkA, Tel-TrkB, and Tel-TrkC fusion proteins. medchemexpress.comnetascientific.comtocris.comrndsystems.com This demonstrates the inhibitor's effectiveness in targeting these specific oncogenic drivers.

Overexpression: In addition to gene fusions, the overexpression of Trk receptors is another mechanism implicated in various cancers. nih.gov High levels of Trk receptors can lead to increased sensitivity to neurotrophins present in the tumor microenvironment, promoting cancer cell growth and survival. nih.gov

Research has utilized GNF-5837 to probe the consequences of Trk overexpression. For instance, in HER2-positive breast cancer, which is associated with increased TrkA expression, GNF-5837 effectively reduced cell viability. mdpi.com Similarly, in small cell lung cancer models with high TrkB expression, GNF-5837 was able to inhibit the malignant phenotype promoted by BDNF. nih.gov In renal cell carcinoma, where TrkA and TrkB are often overexpressed, GNF-5837 demonstrated significant antitumor effects. spandidos-publications.com These studies underscore the value of GNF-5837 as a tool to investigate and target cancers characterized by Trk receptor overexpression.

Research Findings on GNF-5837

Cell Line TypeKey FindingsReference
Ba/F3 cells with Tel-Trk fusionsPotent antiproliferative effects observed. selleckchem.commedchemexpress.comnetascientific.comtocris.comrndsystems.com
HER2-positive breast cancer cellsReduced cell viability in a dose-dependent manner. mdpi.com
Renal cell carcinoma (RCC) cellsSuppressed TrkA and TrkB activation, leading to cell cycle arrest and apoptosis. spandidos-publications.com
Small cell lung cancer (SCLC) cellsAttenuated pro-migratory effects of BDNF and inhibited cell proliferation. nih.gov
Cervical cancer cellsReduced cell viability through inhibition of the ERK1/2 pathway. nih.gov
Rie cells with TrkA and NGFSignificant tumor growth inhibition in a mouse xenograft model. selleckchem.com

Q & A

Q. What are the primary molecular targets of GNF 5837, and how do they influence experimental design in cancer research?

this compound is a selective pan-TRK inhibitor targeting Tropomyosin receptor kinases (TrkA, TrkB, TrkC), which regulate neuronal survival and differentiation but are also implicated in tumorigenesis . In cancer studies, researchers typically validate target engagement using kinase inhibition assays (e.g., IC50 ~10 nM for Trk receptors) and correlate this with cellular viability assays (e.g., EC50 calculations in dose-response experiments) . Experimental designs should include positive controls (e.g., NGF-stimulated TRK activation) and negative controls (e.g., Trk-negative cell lines) to isolate compound-specific effects .

Q. What standardized methodologies are used to assess this compound’s efficacy in cellular assays?

Dose-response curves with triplicate technical repeats are critical. For example, Bright-Glo® luciferase assays in BHK cells measure antiviral EC50 (~80 nM) , while dye-release assays (e.g., in vitro Zika virus studies) quantify membrane disruption inhibition . Cell viability assays (e.g., MTT or ATP-based assays) in cancer models often use log-scale titrations (0.17 nM–10 µM) to determine EC50 values . Ensure consistency in incubation times (e.g., 48 hours) and temperature (37°C) across replicates .

Q. How is this compound administered in in vitro studies, and what formulation considerations are critical?

this compound is typically dissolved in DMSO (≤0.1% final concentration to avoid cytotoxicity) and diluted in culture media. Molecular properties (MW: 535.49 g/mol, C28H21F4N5O2) necessitate solubility testing in aqueous buffers . For prolonged experiments, stability under ambient conditions should be verified via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro kinase inhibition (IC50 ~10 nM) and lower cellular efficacy (e.g., antiviral EC50 ~80 nM)?

Discrepancies may arise from off-target effects, cellular uptake limitations, or tissue-specific Trk expression . Strategies include:

  • Pharmacokinetic profiling : Measure intracellular drug concentrations using LC-MS/MS.
  • Pathway-specific reporters : Use TRK phosphorylation assays (e.g., Western blotting with phospho-TRK antibodies) to confirm target modulation .
  • Knockout models : CRISPR-Cas9 Trk-KO cells can isolate compound-specific vs. off-target effects .

Q. What computational tools are employed to study this compound’s binding interactions, and how do they inform experimental validation?

Molecular docking (e.g., Glide in Schrödinger Maestro) predicts binding poses at TRK’s L1 site, highlighting hydrophobic interactions and hydrogen bonding . Molecular dynamics simulations (e.g., GROMACS 4.5) assess binding stability under physiological conditions . Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) and SPR-based affinity measurements .

Q. How can this compound’s dual role in TRK inhibition and antiviral activity be disentangled in experimental design?

In Zika virus studies, use dual-pathway inhibitors (e.g., AA 29504 for P1 site) as comparators . Employ tissue-specific models: TRK-low cell lines (e.g., kidney cells) or CNS-derived cells to differentiate antiviral vs. TRK-mediated effects . Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to map pathway activation .

Q. What strategies optimize this compound dosing in combination therapies to minimize toxicity?

Synergy screens (e.g., Chou-Talalay method) identify combinatorial indices with chemotherapeutics . In vivo xenograft models require PK/PD modeling to balance tumor suppression (e.g., TRK-driven RIE cells) and off-target toxicity (e.g., thyroid or CNS effects) . Monitor biomarkers like serum BDNF levels to assess TRK pathway modulation .

Methodological Guidelines

  • Reproducibility : Document compound batches (CAS 1033769-28-6) and storage conditions (-20°C in dark) .
  • Data Contradictions : Use orthogonal assays (e.g., SPR + cellular viability) to confirm mechanisms .
  • Ethical Compliance : Adhere to DFG guidelines for data transparency and role clarity in collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.